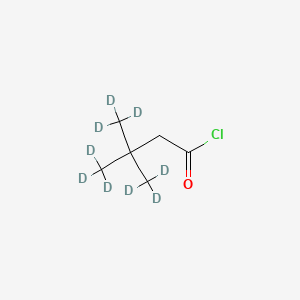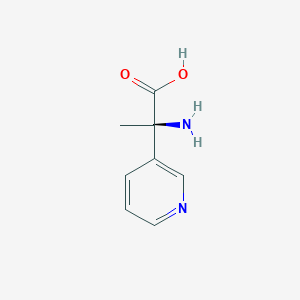
(alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid is a chiral amino acid derivative with a unique structure that includes a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid can be achieved through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method is the reductive amination of an alpha-keto acid with ammonia and a reducing agent . The Strecker synthesis, which starts with aldehydes or ketones, is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of (alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The pyridine ring in its structure allows it to participate in various binding interactions, enhancing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-lipoic acid: Known for its antioxidant properties and role in metabolic processes.
Alpha-hydroxy acids: Used in cosmetics and pharmaceuticals for their exfoliating and moisturizing properties.
Uniqueness
What sets (alphaR)-alpha-Amino-alpha-methyl-3-pyridineacetic Acid apart from similar compounds is its unique structure, which includes both an amino acid moiety and a pyridine ring. This combination allows it to participate in a broader range of chemical and biological interactions, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(2R)-2-amino-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,9H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
SUGXJFHYEXQTOX-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@](C1=CN=CC=C1)(C(=O)O)N |
Kanonische SMILES |
CC(C1=CN=CC=C1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



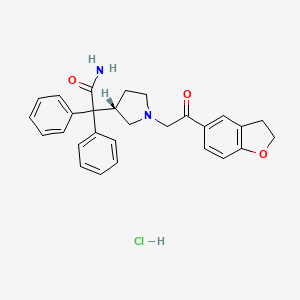
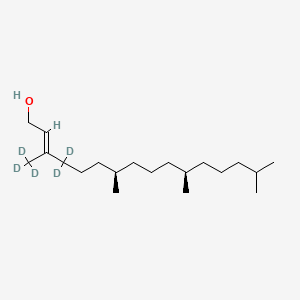
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)

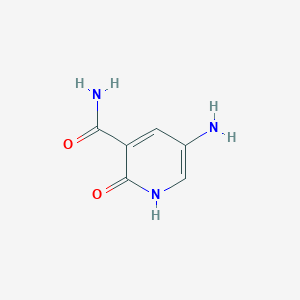
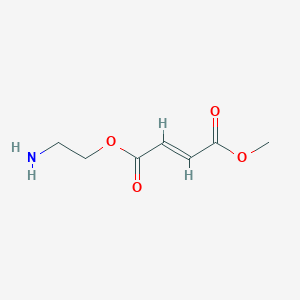

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
